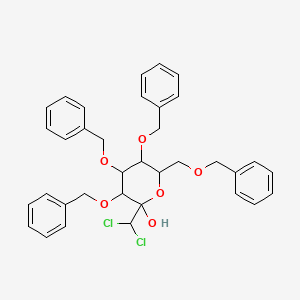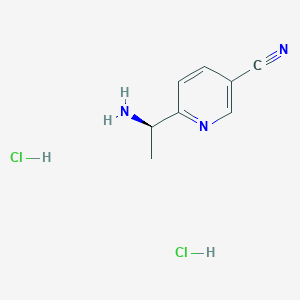
(R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is a derivative of nicotinonitrile, featuring an aminoethyl group at the 6-position. This compound is primarily used in scientific research and is known for its high purity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinonitrile as the starting material.
Aminoethylation: The aminoethyl group is introduced at the 6-position of the nicotinonitrile ring through a series of reactions involving reagents such as ethylamine and catalysts.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to achieve high purity.
Dihydrochloride Formation: The final step involves converting the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to neurotransmission, cellular signaling, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
- (S)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride
- 6-(1-Aminoethyl)nicotinonitrile
Uniqueness
®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride is unique due to its specific stereochemistry and position of the aminoethyl group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
Molecular Formula |
C8H11Cl2N3 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-6(10)8-3-2-7(4-9)5-11-8;;/h2-3,5-6H,10H2,1H3;2*1H/t6-;;/m1../s1 |
InChI Key |
NWGDRKYCDQHRPM-QYCVXMPOSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C#N)N.Cl.Cl |
Canonical SMILES |
CC(C1=NC=C(C=C1)C#N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


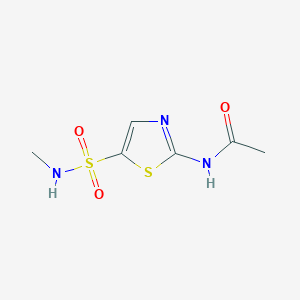
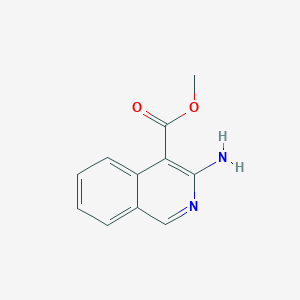
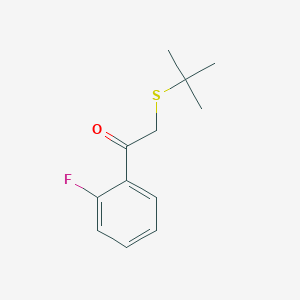

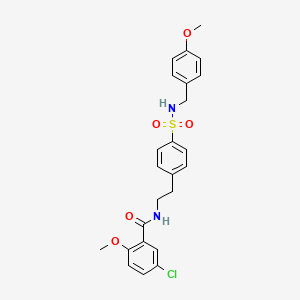
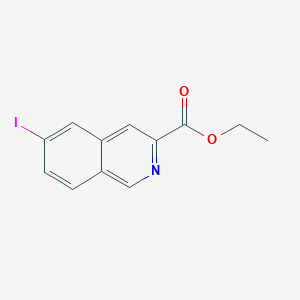
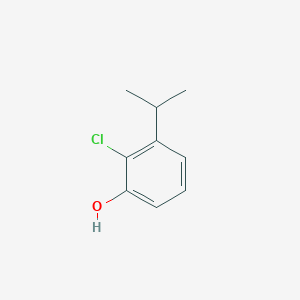
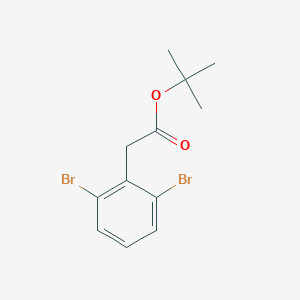
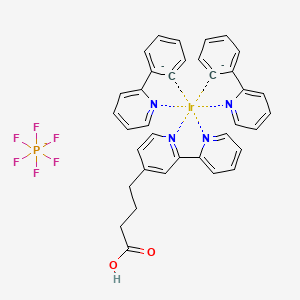
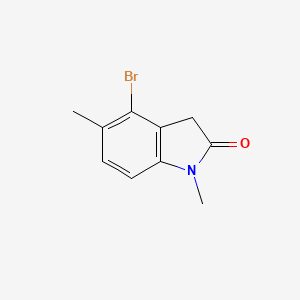

![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)

